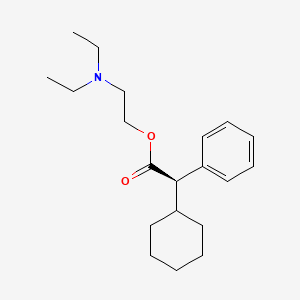
p-((2-Methoxy-4-((2-methoxyphenyl)azo)-5-methylphenyl)azo)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-((2-Methoxy-4-((2-methoxyphenyl)azo)-5-methylphenyl)azo)phenol: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple azo groups and methoxy substituents, which contribute to its distinct chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of p-((2-Methoxy-4-((2-methoxyphenyl)azo)-5-methylphenyl)azo)phenol typically involves the diazotization of aniline derivatives followed by azo coupling reactions. The reaction conditions often require acidic environments and controlled temperatures to ensure the successful formation of the azo bonds.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale diazotization and coupling processes, utilizing advanced reactors and precise control systems to maintain the desired reaction conditions. The use of high-purity reagents and solvents is crucial to achieve consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, zinc dust.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation: Formation of quinones and other oxidized species.
Reduction: Formation of aniline derivatives.
Substitution: Formation of various substituted phenols and azo compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, p-((2-Methoxy-4-((2-methoxyphenyl)azo)-5-methylphenyl)azo)phenol is used as a precursor for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
This compound has potential applications in biological research, particularly in the study of enzyme interactions and protein labeling. Its azo groups can be used to create probes for detecting specific biomolecules.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry
In industrial applications, this compound can be used as a dye intermediate, contributing to the production of various colorants and pigments.
Mécanisme D'action
The mechanism of action of p-((2-Methoxy-4-((2-methoxyphenyl)azo)-5-methylphenyl)azo)phenol involves its interaction with molecular targets through its azo and methoxy groups. These interactions can lead to the modulation of enzymatic activities and the alteration of cellular pathways. The compound’s ability to undergo redox reactions also plays a role in its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- Phenol, 2-methoxy-4-propyl-
Uniqueness
Compared to similar compounds, p-((2-Methoxy-4-((2-methoxyphenyl)azo)-5-methylphenyl)azo)phenol stands out due to its multiple azo groups and specific substitution pattern
Propriétés
Numéro CAS |
93805-00-6 |
|---|---|
Formule moléculaire |
C21H20N4O3 |
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
4-[[2-methoxy-4-[(2-methoxyphenyl)diazenyl]-5-methylphenyl]diazenyl]phenol |
InChI |
InChI=1S/C21H20N4O3/c1-14-12-19(25-22-15-8-10-16(26)11-9-15)21(28-3)13-18(14)24-23-17-6-4-5-7-20(17)27-2/h4-13,26H,1-3H3 |
Clé InChI |
HCIDJVSSBKXSRX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1N=NC2=CC=CC=C2OC)OC)N=NC3=CC=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



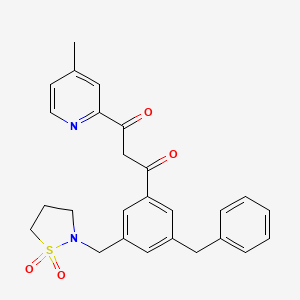

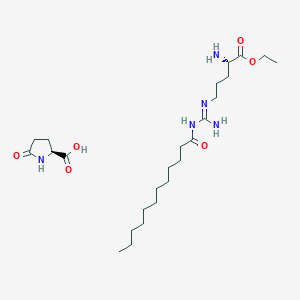

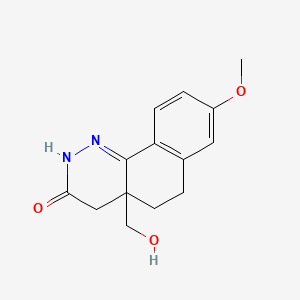
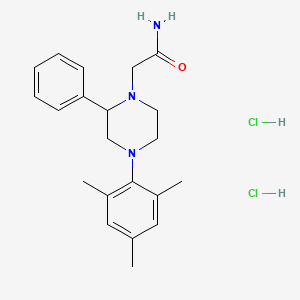


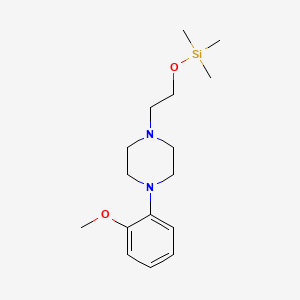
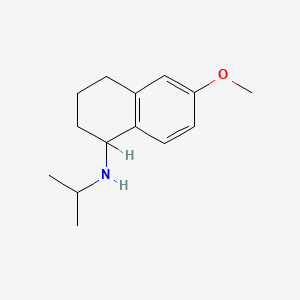
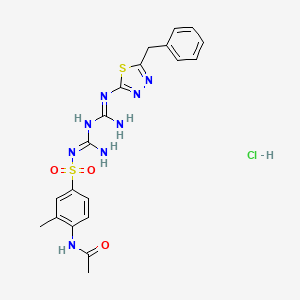
![2-Methoxyethyl 4-[[2-(acetylamino)-4-[bis(2-hydroxyethyl)amino]-5-ethoxyphenyl]azo]-3-cyano-5-nitrobenzoate](/img/structure/B12721343.png)
